Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)-
Description
The compound Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is a structurally complex azo dye derivative characterized by a benzothiazole core substituted with a methoxy group at the 6-position, linked via an azo (-N=N-) bridge to a phenyl ring. The phenyl ring is further functionalized with a butylamino-propanenitrile moiety. The presence of the cyano (-CN) group enhances its polarity, while the butyl chain introduces hydrophobic characteristics .
Properties
CAS No. |
63589-45-7 |
|---|---|
Molecular Formula |
C21H23N5OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[N-butyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C21H23N5OS/c1-3-4-13-26(14-5-12-22)17-8-6-16(7-9-17)24-25-21-23-19-11-10-18(27-2)15-20(19)28-21/h6-11,15H,3-5,13-14H2,1-2H3 |
InChI Key |
FUFUVKQBLHIVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 6-methoxy-2-aminobenzothiazole and coupling it with 4-amino-3-butylnitrile . The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous propanenitrile derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Electronic Properties
- The 6-methoxy group in the target compound acts as an electron-donating group, stabilizing the azo linkage and enhancing absorption in the visible spectrum (critical for dye applications). In contrast, the 6-nitro group in CAS 61488-78-6 introduces strong electron-withdrawing effects, red-shifting absorption but reducing thermal stability .
- Chlorine substituents (EC 606-837-3) increase molecular rigidity and chemical resistance, making the compound suitable for high-temperature industrial processes .
Solubility and Hydrophobicity The butyl chain in the target compound enhances lipophilicity compared to the methylamino group in CAS 92887-88-2, which may limit its aqueous solubility but improve compatibility with organic matrices . The 2-hydroxyethoxy group in CAS 89803-33-8 significantly improves hydrophilicity, favoring applications in polar solvents or biological systems .
Synthetic Complexity
- Diazonium coupling reactions (e.g., ) are common for azo derivatives, but the bulky butyl group in the target compound requires optimized reaction conditions to avoid steric hindrance during synthesis .
- Bromo and nitro substituents (CAS 64071-85-8) necessitate stringent safety protocols due to their reactivity and toxicity .
Research Findings and Data
Table 2: Physicochemical and Application Comparison
Biological Activity
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)-, commonly known by its CAS number 63589-45-7, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article examines its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H23N5OS
- Molecular Weight : 393.51 g/mol
- CAS Number : 63589-45-7
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazole compounds possess antimicrobial effects. Propanenitrile derivatives have been evaluated for their capability to inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .
- Anticancer Activity : Benzothiazole derivatives are known to exhibit anticancer properties. Research indicates that propanenitrile compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress .
- Antimalarial Effects : Recent studies have highlighted the antimalarial potential of benzothiazole-based compounds. Propanenitrile derivatives have shown efficacy against Plasmodium falciparum in vitro and in vivo models, suggesting their role in malaria treatment .
The biological activity of propanenitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Propanenitrile promotes apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can damage cellular components and induce cell death.
Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives, including propanenitrile, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could be developed into effective antimicrobial agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Propanenitrile | 32 | E. coli |
| Propanenitrile | 16 | S. aureus |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that propanenitrile induces cell cycle arrest at the G2/M phase and promotes apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |
| HeLa (cervical cancer) | 10 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
